N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-13-23-20-11-6-17(15-16(20)5-12-21(23)24)22-28(25,26)19-9-7-18(8-10-19)27-14-4-2/h6-11,15,22H,3-5,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKJGZQGRTUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is the Biginelli reaction, which is a multicomponent reaction involving the condensation of ethyl acetoacetate, benzaldehyde, and urea . The reaction is carried out in the presence of a catalyst, such as lactic acid, under solvent-free conditions at elevated temperatures (around 80°C). This method is favored for its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to bind to receptors and enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Structural Features :
- Tetrahydroquinolin backbone: Provides rigidity and planar aromaticity for target binding.
- 4-Propoxybenzene substituent : Introduces hydrophobicity and steric bulk for receptor specificity.
Comparison with Structurally and Functionally Related Compounds
Quinolinyl Oxamide Derivative (QOD)
Compound Name: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide Key Features:
- Shares a tetrahydroquinolin core but substitutes the sulfonamide with an ethanediamide linker.
- Acts as a dual inhibitor of FP-2 (falcipain-2) and FP-3 (falcipain-3), cysteine proteases critical in Plasmodium pathogenesis .
Comparison : - Structural : QOD lacks the sulfonamide group and instead employs a benzodioxol-ethyl-ethanediamide chain, which may reduce polarity compared to the target compound.
- Functional : While QOD demonstrates potent dual protease inhibition (IC₅₀ values in low micromolar range), its mechanism remains unclear due to a lack of crystallographic data .
Indole Carboxamide Derivative (ICD)
Compound Name: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide Key Features:
- Replaces the tetrahydroquinolin system with an indole-carboxamide scaffold.
- Also inhibits FP-2 and FP-3, though with reduced selectivity compared to QOD .
Comparison : - Functional : Both ICD and the target compound utilize sulfonamide/carboxamide groups for hydrogen bonding, but ICD’s activity is less well-characterized structurally .
Thiazolyl-Oxazole Tetrahydroquinolin Derivative
Compound Name: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Key Features:
- Retains the tetrahydroquinolin core but substitutes the sulfonamide with a thiazolyl-oxazole-carboxamide group . Comparison:
- Structural : The thiazole-oxazole moiety introduces heterocyclic diversity, which may enhance π-π stacking but reduce solubility.
- Functional: No direct inhibitory data are available, but the structural divergence suggests distinct reactivity profiles compared to the target sulfonamide .
Structural and Functional Analysis Table
Research Findings and Implications
- Mechanistic Insights : The target compound’s crystallographic data (PDB) provide clarity on its binding mode with PYL2/HAB1, unlike QOD and ICD, whose dual inhibition mechanisms remain speculative .
- SAR Considerations :
- The sulfonamide group in the target compound likely enhances polar interactions with receptors, whereas QOD’s ethanediamide may prioritize hydrophobic binding.
- The 4-propoxybenzene group in the target compound could improve receptor selectivity over ICD’s biphenyl moiety, which may confer off-target risks.
- Therapeutic Potential: While QOD/ICD target antiparasitic pathways, the target compound’s ABA mimicry suggests applications in plant biotechnology, highlighting divergent therapeutic niches.
Biological Activity
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 308.38 g/mol |
| Molecular Formula | C19H20N2O2 |
| CAS Number | 941991-88-4 |
| LogP | 3.568 |
| Polar Surface Area | 38.96 Ų |
This compound features a complex structure that includes a tetrahydroquinoline core and a sulfonamide group, which are known to influence its biological interactions.
The primary mechanism of action for this compound involves its interaction with the PYR/PYL family of ABA receptors . This interaction mimics the natural plant hormone abscisic acid (ABA), leading to:
- Inhibition of seed germination
- Prevention of leaf water loss
- Promotion of drought resistance
These effects are critical in enhancing plant resilience against abiotic stresses such as drought and salinity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi. For instance:
- Escherichia coli : Inhibitory concentrations were observed at low micromolar levels.
- Staphylococcus aureus : The compound demonstrated significant antibacterial activity.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in immune cells. This activity may be beneficial in conditions characterized by chronic inflammation .
Study 1: Drought Resistance in Plants
A study published in the Journal of Plant Physiology examined the effects of this compound on drought resistance in Arabidopsis thaliana. The results indicated that treatment with the compound led to:
- Increased root growth
- Enhanced stomatal closure
- Upregulation of ABA-responsive genes
These findings support the role of the compound in improving plant stress tolerance .
Study 2: Antimicrobial Activity Assessment
In a comparative study published in Microbial Drug Resistance, this compound was tested against several pathogens. The study found:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
| Candida albicans | 15 µg/mL |
Q & A
Basic: What are the optimal synthetic routes for N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide?
Methodological Answer:
The synthesis involves three key steps:
Povarov Reaction : Cyclization of aniline derivatives with aldehydes to form the tetrahydroquinoline core. Temperature control (80–100°C) and solvent selection (e.g., toluene) are critical to avoid side products .
Sulfonylation : Reaction of the intermediate with 4-propoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to ensure regioselectivity .
Alkylation : Introduction of the propyl group using propyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 60°C .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended to achieve >95% purity .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
Analytical characterization requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., propyl and propoxy groups) and absence of unreacted intermediates. Key signals include the tetrahydroquinoline carbonyl (δ ~170 ppm in ¹³C NMR) and sulfonamide NH (δ ~10 ppm in ¹H NMR) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion) and isotopic pattern .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How do structural modifications at the propyl or propoxy groups affect the compound’s biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Propyl Chain : Longer alkyl chains (e.g., butyl) increase lipophilicity, enhancing membrane permeability but may reduce solubility. Comparative assays (e.g., logP measurements and cellular uptake studies) are essential .
- Propoxy Group : Electron-donating substituents (e.g., ethoxy vs. propoxy) modulate sulfonamide’s hydrogen-bonding capacity. Use enzyme inhibition assays (e.g., IC₅₀ determination) to quantify effects on target binding .
Experimental Design : Synthesize analogs with systematic substituent variations and test against a panel of biological targets (e.g., kinases, proteases) .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter activity. Standardize protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., known inhibitors) .
- Target Selectivity : Off-target effects may skew results. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Data Validation : Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) or in vivo models to confirm reproducibility .
Basic: What are the key considerations in designing experiments to assess the compound's enzyme inhibition potential?
Methodological Answer:
- Enzyme Source : Use recombinant human enzymes (e.g., expressed in E. coli or baculovirus systems) to ensure consistency .
- Kinetic Assays : Measure initial reaction rates under varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
- Control Experiments : Include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on sulfonamide’s interaction with catalytic residues (e.g., Zn²⁺ in metalloenzymes) .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and conformational changes .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions, guiding SAR optimization .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Solid State : Store at –20°C in amber vials under argon to prevent oxidation. Desiccate to avoid hydrolysis of the sulfonamide group .
- Solution Phase : Prepare stock solutions in anhydrous DMSO (≤10 mM), aliquot, and avoid freeze-thaw cycles .
- Stability Testing : Monitor degradation via HPLC at 0, 3, and 6 months under varying conditions (pH 4–9 buffers) .
Advanced: What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?
Methodological Answer:
- In Vitro :
- In Vivo :
- Xenograft Models : Subcutaneous tumor implants (e.g., HCT-116 colon cancer) to assess antitumor efficacy .
- PK/PD Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
